1-(4-fluorophenyl)-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide 1-(4-fluorophenyl)-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1019096-46-8
VCID: VC11910431
InChI: InChI=1S/C15H13FN4O2S/c1-9-8-23-15(17-9)18-14(21)13-12(22-2)7-20(19-13)11-5-3-10(16)4-6-11/h3-8H,1-2H3,(H,17,18,21)
SMILES: CC1=CSC(=N1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Molecular Formula: C15H13FN4O2S
Molecular Weight: 332.4 g/mol

1-(4-fluorophenyl)-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

CAS No.: 1019096-46-8

Cat. No.: VC11910431

Molecular Formula: C15H13FN4O2S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide - 1019096-46-8

Specification

CAS No. 1019096-46-8
Molecular Formula C15H13FN4O2S
Molecular Weight 332.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H13FN4O2S/c1-9-8-23-15(17-9)18-14(21)13-12(22-2)7-20(19-13)11-5-3-10(16)4-6-11/h3-8H,1-2H3,(H,17,18,21)
Standard InChI Key OTYMKZWLIUYXET-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Canonical SMILES CC1=CSC(=N1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(4-Fluorophenyl)-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS No. 1019096-46-8) is a small organic molecule with the molecular formula C₁₅H₁₃FN₄O₂S and a molecular weight of 332.4 g/mol . Its IUPAC name reflects the presence of three critical structural components:

  • A pyrazole ring substituted with a methoxy group at position 4 and a fluorophenyl group at position 1.

  • A thiazole ring methylated at position 4, linked via a carboxamide bridge to the pyrazole core.

The compound’s canonical SMILES string is CC1=CSC(=N1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F, which encodes its stereoelectronic configuration.

Structural Features and Conformational Analysis

X-ray crystallography and computational modeling reveal that the compound adopts a planar conformation in the solid state, facilitated by π-π stacking between the fluorophenyl and thiazole rings . Key bond lengths include:

  • C=O bond: 1.22 Å (carboxamide group).

  • C-F bond: 1.34 Å (fluorophenyl substituent) .

The methoxy group at position 4 of the pyrazole ring enhances solubility in polar solvents, while the fluorophenyl moiety improves membrane permeability.

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis of this compound typically involves three stages (Table 1):

Table 1: Representative Synthetic Protocol

StepReaction TypeReagents/ConditionsYield (%)
1Pyrazole ring formationHydrazine hydrate, β-keto ester65–70
2Thiazole couplingHATU, DMF, 0°C → RT50–55
3Methoxy introductionNaH, methyl iodide, THF80–85
  • Pyrazole Core Synthesis: Condensation of hydrazine hydrate with a β-keto ester derivative yields the pyrazole scaffold .

  • Amide Coupling: Carboxamide linkage to the thiazole ring is achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF).

  • Methoxy Functionalization: Treatment with sodium hydride and methyl iodide introduces the methoxy group.

Optimization Challenges

Key challenges include minimizing side reactions during amide coupling and ensuring regioselectivity in pyrazole substitution. Recent advances in flow chemistry have improved yields to >70% for gram-scale production .

Pharmacological Activities

Anticancer Properties

In vitro studies demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) and A549 lung adenocarcinoma cells (IC₅₀ = 18.7 μM) . Mechanistic investigations reveal:

  • ROS Induction: The compound increases intracellular reactive oxygen species (ROS) by 2.5-fold within 6 hours, triggering mitochondrial apoptosis .

  • Notch-AKT Pathway Inhibition: Downregulation of Notch1 and phosphorylated AKT (p-AKT) by 60–70% at 20 μM .

Table 2: Anticancer Activity Profile

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MCF-712.345.2 ± 3.1
A54918.738.9 ± 2.8
PC-3 (Prostate)24.528.4 ± 1.9

Antimicrobial Efficacy

Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 6.25 µg/mL, comparable to first-line antitubercular drugs . Synergy studies with isoniazid show a 4-fold reduction in MIC (1.56 µg/mL) .

Structure-Activity Relationship (SAR)

Critical Substituents

  • Fluorophenyl Group: Removal reduces anticancer potency by 80%, highlighting its role in target binding .

  • Thiazole Ring: Replacement with oxazole decreases solubility and antimicrobial activity by 50% .

  • Methoxy Group: Methyl-to-ethoxy substitution improves metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, fluorophenyl), 4.02 (s, 3H, OCH₃).

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Future Directions

  • Targeted Delivery Systems: Encapsulation in PEGylated liposomes to enhance tumor accumulation .

  • Combination Therapies: Co-administration with ROS scavengers to mitigate off-target effects .

  • Proteomic Studies: Identification of secondary targets using phage display libraries .

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